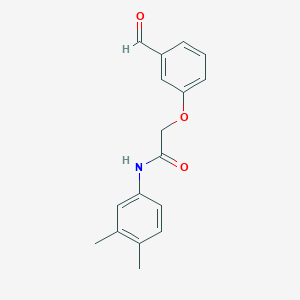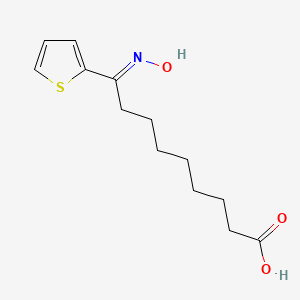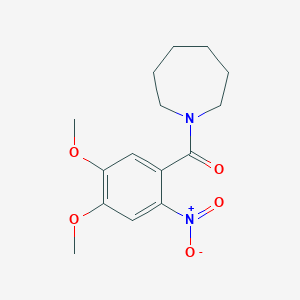![molecular formula C16H16N2O4S B5695250 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-(4-methoxyphenethyl)-2-(2-sulfamoylphenyl) benzimidazole or SB 239063. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling molecule involved in various cellular processes such as inflammation and apoptosis.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the inhibition of p38 MAPK. This molecule binds to the ATP-binding site of p38 MAPK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by p38 MAPK, such as the production of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to various stimuli such as lipopolysaccharide (LPS) and oxidative stress. It has also been shown to inhibit the induction of apoptosis in various cell types such as neurons and cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole in lab experiments include its high potency and specificity for p38 MAPK inhibition. This compound has been extensively studied in various cell types and animal models, and its effects are well-characterized. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole. One potential area of research is the development of more potent and selective p38 MAPK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of p38 MAPK in various diseases and conditions, and the potential therapeutic applications of p38 MAPK inhibitors such as this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the reaction of 2-amino-5-methylbenzimidazole with 4-methoxyphenethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfonyl chloride to give the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of p38 MAPK, which is involved in various cellular processes such as inflammation, apoptosis, and stress response. This compound has been used in various studies to investigate the role of p38 MAPK in different diseases and conditions such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-8-13(9-7-12)22-10-11-23(19,20)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJARFCOMJBCPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)



![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)


![N'-[2-(4-methoxyphenyl)acetyl]propanohydrazide](/img/structure/B5695255.png)